molecular formula C12H14ClNO4 B2787845 4-[[(1R)-1-Carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid CAS No. 2567489-99-8

4-[[(1R)-1-Carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid

Cat. No. B2787845
CAS RN: 2567489-99-8
M. Wt: 271.7
InChI Key: QKMSBJLCYMYIND-SNVBAGLBSA-N
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Description

4-[[(1R)-1-Carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid, also known as CB-1158, is a small molecule inhibitor that targets the enzyme arginase. Arginase is an important enzyme in the urea cycle, which plays a crucial role in the metabolism of nitrogen-containing compounds in the body. CB-1158 has been shown to have potential therapeutic applications in cancer treatment, as well as in the treatment of certain inflammatory diseases.

Scientific Research Applications

Hydrogen Bonded Supramolecular Association

Research on similar compounds, such as 2-amino-4-methylpyridinium with various benzoic acids, has revealed insights into hydrogen-bonded supramolecular associations. These compounds demonstrate intricate hydrogen bonding and noncovalent interactions, contributing to their supramolecular architecture and potentially influencing the properties and applications of 4-[[(1R)-1-Carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid in similar contexts (Khalib et al., 2014).

Solubility and Thermodynamic Modelling

Studies on 2-amino-4-chlorobenzoic acid have explored its solubility in various organic solvents, providing valuable data for understanding the solubility behavior of related compounds. Such research is crucial for optimizing purification processes and could be relevant for this compound (Li et al., 2017).

Hydrogen Bonding in Hydration Products

Research on hydration products of compounds like 3,4,5,6-tetrachloro-N-(methyl-2-pyridyl)phthalmic acids, which bear resemblance to this compound, has provided insights into hydrogen-bonded ion chains and their network formations. This understanding is vital for predicting the behavior of similar compounds in hydrated states (Waddell et al., 2011).

Photodecomposition Studies

Investigations into the photodecomposition of chlorobenzoic acids, including their reactions under ultraviolet irradiation, have implications for understanding the stability and decomposition pathways of related compounds like this compound (Crosby & Leitis, 1969).

Structural Insights from Proton-Transfer Compounds

Structural studies on proton-transfer compounds involving chlorophthalic acid and heteroaromatic Lewis bases provide valuable structural insights that can be extrapolated to understand the behavior of this compound in similar conditions (Smith et al., 2009).

Mechanism of Action

Target of Action

The compound, also known as Tirzepatide, is a dual GIP/GLP-1 receptor co-agonist . It primarily targets the GIP (Glucose-dependent Insulinotropic Polypeptide) and GLP-1 (Glucagon-like Peptide-1) receptors . These receptors are key mediators of insulin secretion and are also expressed in regions of the brain that regulate food intake .

Mode of Action

Tirzepatide is an acylated peptide engineered to activate the GIP and GLP-1 receptors . It binds to and stimulates GIP receptors similarly to native GIP, while its effects at the GLP-1 receptor are less than native GLP-1 . The activation of these receptors leads to enhanced insulin secretion, which helps in the regulation of blood glucose levels .

Biochemical Pathways

The activation of GIP and GLP-1 receptors by Tirzepatide affects several biochemical pathways. These include pathways related to carbohydrate metabolism, energy metabolism, and amino acid metabolism . The activation of these receptors leads to the production of cAMP, which further triggers a cascade of intracellular events, resulting in the secretion of insulin .

Pharmacokinetics

It is known that the compound has a bioavailability of 80% . It is metabolized through proteolytic cleavage, β-oxidation of fatty diacid section, and amide hydrolysis . The elimination half-life of Tirzepatide is approximately 5 days, and it is excreted through urine and feces .

Result of Action

The activation of GIP and GLP-1 receptors by Tirzepatide has shown significant effects in clinical trials. It has been found to reduce both HbA1c levels and body weight in type 2 diabetic subjects . A sizable proportion of patients reached an HbA1c of <5.7% (indicating normoglycaemia), and lost more than 10% of their baseline body weight .

Action Environment

The action of Tirzepatide can be influenced by various environmental factors. For instance, the presence of nutrients in the intestine can stimulate the release of incretin hormones like GIP and GLP-1 . Additionally, the metabolic state of the individual, such as the presence of obesity or type 2 diabetes, can also impact the efficacy and stability of Tirzepatide .

properties

IUPAC Name

4-[[(1R)-1-carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-6(2)10(12(17)18)14-9-4-3-7(11(15)16)5-8(9)13/h3-6,10,14H,1-2H3,(H,15,16)(H,17,18)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMSBJLCYMYIND-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC1=C(C=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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